molecular formula C10H10O2 B1225285 3-Methylcinnamic acid CAS No. 3029-79-6

3-Methylcinnamic acid

Cat. No.: B1225285
CAS No.: 3029-79-6
M. Wt: 162.18 g/mol
InChI Key: JZINNAKNHHQBOS-AATRIKPKSA-N
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Description

3-Methylcinnamic acid is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the third position on the phenyl ring. This compound is known for its white crystalline appearance and is slightly soluble in water but freely soluble in organic solvents such as ethanol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcinnamic acid can be synthesized through the reaction of cinnamic acid with methylating agents such as methyl iodide. The process involves the formation of a methyl ester intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. The reaction conditions are optimized to ensure the selective methylation of cinnamic acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylcinnamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylcinnamic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Methylcinnamic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the third position can enhance its lipophilicity and alter its interaction with biological targets compared to other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZINNAKNHHQBOS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044346
Record name (E)-3-Methylcinnamic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3029-79-6, 14473-89-3
Record name m-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylcinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-methylcinnamic acid
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Record name 3-Methylcinnamic acid
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Record name M-METHYLCINNAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-methylcinnamic acid impact fungal cell walls, and what makes it potentially valuable in addressing antifungal tolerance?

A1: Research suggests that this compound, along with some of its derivatives, exhibits antifungal activity by interfering with the integrity of fungal cell walls. [] This mechanism is particularly interesting in the context of combating antifungal tolerance, a growing concern in medicine. Studies show that this compound can chemosensitize fungal cells, particularly Aspergillus fumigatus mutants with disrupted antioxidant MAPK pathways, to conventional antifungal agents like caspofungin and octyl gallate. [] This synergistic effect significantly reduces the minimum inhibitory concentrations of these drugs, potentially enhancing their effectiveness and mitigating the emergence of resistance. []

Q2: What makes this compound suitable for cocrystal formation, and what advantages does this offer in drug delivery?

A2: this compound has demonstrated the ability to form cocrystals with certain pharmaceutical compounds, as exemplified by its interaction with berberine. [] This capability stems from its ability to establish hydrogen bonds and π–π stacking interactions with suitable molecules. [] The formation of a cocrystal with berberine, specifically, has shown promising results in enhancing the drug's solubility and intestinal absorption. [] The cocrystal, compared to berberine hydrochloride, exhibited a significant increase in solubility in various solvents, including a 13.9-fold increase in water. [] Furthermore, the cocrystal demonstrated a remarkable improvement in intestinal absorption, with a 7.7-fold increase in apparent absorption and a 5.6-fold increase in absorption rate constant. [] These findings highlight the potential of using this compound in cocrystal formations to overcome the limitations of poorly soluble drugs, ultimately improving their bioavailability and therapeutic efficacy.

Q3: How is the structure of this compound confirmed, and what insights do these structural details offer for its applications?

A3: The molecular structure of this compound, particularly within the context of cocrystal formation, is elucidated through various spectroscopic and analytical techniques. Single crystal X-ray diffraction (SXRD) is instrumental in providing a detailed three-dimensional structure of the molecule and its interactions within the crystal lattice. [] In the case of the berberine-3-methylcinnamic acid cocrystal, SXRD analysis revealed that hydrogen bonds are crucial for the assembly of the cocrystal, forming a characteristic X-like one-dimensional unit. [] This understanding of the molecular arrangement and intermolecular forces at play is fundamental for predicting and explaining the physicochemical properties of the cocrystal, including its solubility, stability, and ultimately, its performance in drug delivery. [] Furthermore, techniques like powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) provide complementary information about the crystal structure, thermal behavior, and morphology of the compound. []

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